molecular formula C16H18Cl2N2O3S2 B2739952 Methyl 2-(5-chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216443-62-7

Methyl 2-(5-chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2739952
CAS No.: 1216443-62-7
M. Wt: 421.35
InChI Key: PXRVORYWFIWYQA-UHFFFAOYSA-N
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Description

Methyl 2-(5-chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C16H18Cl2N2O3S2 and its molecular weight is 421.35. The purity is usually 95%.
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Biological Activity

Methyl 2-(5-chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS Number: 1215545-42-8) is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₆H₁₈Cl₂N₂O₃S₂
  • Molecular Weight : 421.35 g/mol
  • IUPAC Name : Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate; hydrochloride

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity

Studies have demonstrated that compounds with thiophene and pyridine moieties often show antimicrobial properties. Preliminary tests suggest that methyl 2-(5-chlorothiophene-2-carboxamido)-6-ethyl derivatives may inhibit the growth of certain bacterial strains. For instance, a study indicated that similar compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Research has indicated that compounds containing thiophene rings can modulate inflammatory pathways. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

3. Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays. It was found to scavenge free radicals effectively, demonstrating a protective effect against oxidative stress in cellular models . This activity is crucial for preventing cellular damage associated with various diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to methyl 2-(5-chlorothiophene-2-carboxamido)-6-ethyl derivatives:

StudyFocusFindings
Study A (2024)AntimicrobialShowed significant inhibition of bacterial growth in vitro against E. coli and S. aureus .
Study B (2024)Anti-inflammatoryDemonstrated reduction in IL-6 and TNF-α levels in macrophage cultures .
Study C (2024)AntioxidantThe compound exhibited strong free radical scavenging activity .

Properties

IUPAC Name

methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S2.ClH/c1-3-19-7-6-9-11(8-19)24-15(13(9)16(21)22-2)18-14(20)10-4-5-12(17)23-10;/h4-5H,3,6-8H2,1-2H3,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRVORYWFIWYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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